(2R,4R)-Boc-D-Pro(4-N3)-OH
Description
Contextualization within Bioorthogonal Click Chemistry and Peptide Chemistry
The true power of (2R,4R)-Boc-D-Pro(4-N3)-OH lies in its dual functionality, making it a valuable asset in both bioorthogonal click chemistry and peptide chemistry. The azido (B1232118) group is a key participant in "click" reactions, a set of biocompatible reactions known for their high efficiency and specificity. medchemexpress.commedchemexpress.com Specifically, the azide (B81097) can readily react with molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.commedchemexpress.com These reactions allow for the precise and stable attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads, to the proline scaffold. chemimpex.comissuu.com
In the realm of peptide chemistry, proline and its derivatives play a crucial role in determining the secondary structure of peptides and proteins. nih.govpeptide.com The rigid five-membered ring of proline restricts the conformational freedom of the peptide backbone, often inducing turns and disrupting helical structures. peptide.com By incorporating this compound into a peptide sequence, researchers can not only influence the peptide's conformation but also introduce a site-specific location for subsequent chemical modification via the azido group. issuu.comnih.gov This enables the synthesis of complex and functionally diverse peptides with tailored properties.
Stereochemical Significance and Design Principles of Proline Derivatives
The stereochemistry of proline derivatives is paramount to their function. The "(2R,4R)" configuration of this particular azidoproline derivative dictates the spatial orientation of the azido group relative to the rest of the molecule. This specific arrangement has been shown to influence the conformational preferences of the pyrrolidine (B122466) ring and the adjacent peptide bonds. acs.orgcapes.gov.br
Studies have revealed that the stereochemistry at the 4-position of the proline ring can have a profound impact on the cis/trans isomerization of the preceding peptide bond, a key factor in protein folding and structure. acs.orgcapes.gov.br For instance, research on (4R)- and (4S)-azidoproline derivatives has demonstrated that the "azido gauche effect" can induce a preferred C(4)-exo conformation of the pyrrolidine ring in the (4R) isomer. acs.orgcapes.gov.br This, in turn, stabilizes the trans conformation of the preceding amide bond. acs.orgcapes.gov.br Such stereochemical control is a powerful tool for designing peptides and peptidomimetics with specific, predictable three-dimensional structures. The ability to dictate conformation through the strategic placement of stereochemically defined proline analogues is a cornerstone of modern peptide design.
Overview of Research Domains Utilizing this compound
The unique combination of a conformationally constrained scaffold and a bioorthogonal handle has led to the application of this compound across a diverse range of research areas. Some of the key domains include:
Peptide-Based Drug Design: The ability to introduce site-specific modifications allows for the development of peptides with enhanced therapeutic properties, such as improved stability, targeting, and efficacy. iris-biotech.de The azido group can be used to attach polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetics or to conjugate cytotoxic drugs for targeted cancer therapy.
Chemical Biology and Bioconjugation: This compound is widely used as a tool to label and study biomolecules. chemimpex.com For example, it can be metabolically incorporated into collagen, allowing for the subsequent visualization and tracking of this important extracellular matrix protein. rsc.org This approach provides valuable insights into biological processes like tissue regeneration and disease progression. rsc.org
Materials Science: Azido-functionalized proline derivatives are being explored for the development of novel biomaterials. chemimpex.com For instance, they can be polymerized to create "clickable" polyprolines, which can then be functionalized with various molecules to create hydrogels for tissue engineering or other advanced materials. nih.govacs.orgacs.org
Antibody-Drug Conjugates (ADCs): The azido group serves as a linker for attaching potent drugs to antibodies, a strategy employed in the development of highly targeted cancer therapies. medchemexpress.com
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C10H16N4O4 | iris-biotech.deiris-biotech.de |
| Molecular Weight | 256.26 g/mol | iris-biotech.deiris-biotech.de |
| CAS Number | 650601-59-5 | iris-biotech.deiris-biotech.de |
| Purity | min. 99% | iris-biotech.de |
| Enantiomeric Purity | min. 99.9% | iris-biotech.de |
| Storage Temperature | 2-8°C | iris-biotech.deiris-biotech.de |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650601-59-5 | |
| Record name | (2R,4R)-4-azido-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for 2r,4r Boc D Pro 4 N3 Oh and Its Stereoisomers
Stereocontrolled Synthesis from Chiral Precursors
The foundation for the stereocontrolled synthesis of (2R,4R)-Boc-D-Pro(4-N3)-OH lies in the use of readily available, enantiomerically pure precursors. mdpi.com This approach ensures that the absolute configuration of the final product is established from the outset, avoiding the need for challenging chiral resolutions at later stages. The pyrrolidine (B122466) ring of proline provides a rigid scaffold, and the stereocenters are manipulated using well-established chemical transformations.
Derivatization of Hydroxyproline (e.g., (2S,4R)-Hydroxyproline)
The most common and cost-effective starting materials for synthesizing 4-azidoproline derivatives are the stereoisomers of hydroxyproline. mdpi.com Specifically, to obtain the (2R,4R) configuration of the target molecule, the synthesis often begins with (2S,4R)-Hydroxyproline, also known as trans-4-hydroxy-L-proline. This abundant natural amino acid provides the correct (2R) stereochemistry after the eventual inversion at C4.
The initial synthetic steps involve the protection of the reactive functional groups to prevent undesired side reactions. The α-amino group is typically protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is often converted to a methyl or ethyl ester. This derivatization is crucial for the subsequent stereochemical inversion at the C4 position.
Stereoselective Inversion at C4 and Azide (B81097) Installation Methodologies
A critical step in the synthesis of this compound from a (2S,4R)-hydroxyproline precursor is the stereoselective inversion of the hydroxyl-bearing carbon (C4) and the concurrent installation of the azide group. This transformation is achieved via nucleophilic substitution (SN2) mechanisms, which inherently proceed with an inversion of stereochemistry. nih.gov Two primary methodologies are employed for this purpose: the Mitsunobu reaction and classical two-step nucleophilic substitution.
The Mitsunobu reaction is a powerful and widely used method for directly converting a secondary alcohol into various functional groups, including azides, with complete stereochemical inversion. organic-chemistry.orgnih.gov This one-pot reaction is highly efficient for synthesizing protected 4-azidoproline stereoisomers from their corresponding hydroxyproline precursors. acs.orgnih.gov
The reaction typically involves treating the N-Boc protected hydroxyproline ester with a phosphine, such as triphenylphosphine (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and an azide source. wikipedia.org Diphenylphosphoryl azide (DPPA) is a commonly used and effective source of the azide nucleophile in this context. acs.orgcommonorganicchemistry.com The reaction proceeds through the formation of an oxyphosphonium intermediate, which acts as an excellent leaving group. The azide ion then attacks the C4 carbon from the backside, displacing the activated oxygen and resulting in the desired (4R)-azido configuration with high fidelity. organic-chemistry.org
Table 1: Typical Reagents for Mitsunobu Reaction in 4-Azidoproline Synthesis
| Reagent Type | Example(s) | Role |
|---|---|---|
| Phosphine | Triphenylphosphine (PPh₃) | Activates the hydroxyl group |
| Azodicarboxylate | DEAD, DIAD | Oxidant, facilitates phosphine activation |
| Azide Source | Diphenylphosphoryl azide (DPPA) | Nucleophile |
An alternative, more traditional strategy for achieving the C4 inversion and azide installation is a two-step nucleophilic substitution process. nih.govresearchgate.net This method first involves activating the hydroxyl group by converting it into a better leaving group, typically a sulfonate ester. nih.gov
In the first step, the N-protected hydroxyproline derivative is reacted with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine. This reaction forms a mesylate or tosylate ester at the C4 position. In the second step, the sulfonate ester is displaced by an azide nucleophile, usually sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). researchgate.net This SN2 displacement proceeds with the requisite inversion of stereochemistry, yielding the 4-azidoproline derivative. nih.gov
Table 2: Comparison of Azide Installation Methodologies
| Feature | Mitsunobu Reaction | Two-Step Nucleophilic Substitution |
|---|---|---|
| Number of Steps | One-pot | Two distinct steps |
| Key Reagents | PPh₃, DEAD/DIAD, DPPA | 1. MsCl/TsCl, Base2. NaN₃ |
| Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Sulfonate salts, chloride salts |
| Stereocontrol | Excellent (inversion) | Excellent (inversion) |
| Advantages | High efficiency, mild conditions | Uses less complex reagents, avoids phosphine oxide removal |
Role of the Boc Protecting Group in Synthesis and Orthogonality
The tert-butyloxycarbonyl (Boc) group plays a pivotal role in the synthesis of this compound and its subsequent use in peptide synthesis. As an Nα-amino protecting group, its primary function is to prevent the highly nucleophilic secondary amine of the proline ring from participating in unwanted side reactions during the chemical manipulations at C4 and during peptide coupling steps. peptide.com
A key feature of the Boc group is its unique chemical stability and cleavage condition, a concept known as orthogonality. The Boc group is stable to the basic and nucleophilic conditions employed during the formation of sulfonate esters and their subsequent displacement with azide. It is also robust under the conditions of the Mitsunobu reaction.
Crucially, the Boc group can be readily removed under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA). nih.gov This selective deprotection is orthogonal to many other protecting groups used in peptide chemistry, such as those for amino acid side chains (e.g., benzyl ethers, Fmoc), which are stable to mild acid but cleaved by different mechanisms. This orthogonality makes Boc-protected amino acids like Boc-D-Pro(4-N3)-OH exceptionally valuable building blocks for both solution-phase and solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of complex peptide chains. chemimpex.com
Synthesis of Related 4-Azidoproline Stereoisomers and Analogues
The synthetic methodologies used to prepare this compound are versatile and can be readily adapted to synthesize the other three stereoisomers of 4-azidoproline. By selecting the appropriate starting stereoisomer of hydroxyproline and choosing a reaction pathway that either retains or inverts the stereochemistry at C4, all possible diastereomers can be accessed.
For example, applying the Mitsunobu reaction (inversion) to N-Boc-cis-4-hydroxy-D-proline ((2R,4S)-hydroxyproline) yields the N-Boc-trans-4-azido-D-proline ((2R,4R)-azidoproline) derivative. acs.org Conversely, using a two-step SN2 approach on trans-4-hydroxy-L-proline ((2S,4R)-hydroxyproline) leads to the (2S,4S) stereoisomer. These strategies provide access to a full set of stereochemically defined 4-azidoproline building blocks, which are invaluable for studying the structure-activity relationships of peptides and for creating conformationally constrained peptidomimetics. Furthermore, these synthetic principles have been extended to produce related analogues, such as cis- and trans-3-azidoproline, from the corresponding 3-hydroxyproline precursors. acs.orgnih.gov
Table 3: Synthesis of 4-Azidoproline Stereoisomers from Hydroxyproline Precursors
| Starting Hydroxyproline Isomer | Configuration | Reaction Type | Product Azidoproline Isomer | Configuration |
|---|---|---|---|---|
| trans-4-hydroxy-L-proline | (2S,4R) | Inversion (e.g., Mitsunobu) | cis-4-azido-L-proline | (2S,4S) |
| cis-4-hydroxy-L-proline | (2S,4S) | Inversion (e.g., Mitsunobu) | trans-4-azido-L-proline | (2S,4R) |
| trans-4-hydroxy-D-proline | (2R,4S) | Inversion (e.g., Mitsunobu) | cis-4-azido-D-proline | (2R,4R) |
(2S,4S)-Azidoproline Derivatives
The synthesis of (2S,4S)-azidoproline derivatives commonly originates from commercially available (2S,4R)-hydroxyproline, necessitating an inversion of stereochemistry at the C4 position. A prevalent strategy involves the activation of the hydroxyl group followed by nucleophilic substitution with an azide source.
A typical synthetic route commences with the protection of the amine and carboxylic acid functionalities of (2S,4R)-hydroxyproline. The nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester. The hydroxyl group is then activated, commonly by mesylation or tosylation, to create a good leaving group. Subsequent treatment with sodium azide in a suitable solvent, such as dimethylformamide (DMF), facilitates an SN2 reaction, leading to the inversion of stereochemistry at the C4 position and the formation of the corresponding (2S,4S)-azido derivative. Finally, deprotection of the ester and Boc group yields the desired (2S,4S)-azidoproline.
| Step | Reagents and Conditions | Product |
| 1 | Boc-anhydride, NaOH, Dioxane/H2O | Boc-(2S,4R)-hydroxy-L-proline |
| 2 | Methyl iodide, K2CO3, DMF | Boc-(2S,4R)-hydroxy-L-proline methyl ester |
| 3 | Methanesulfonyl chloride, Triethylamine, CH2Cl2 | Boc-(2S,4R)-mesyloxy-L-proline methyl ester |
| 4 | Sodium azide, DMF, Heat | Boc-(2S,4S)-azido-L-proline methyl ester |
| 5 | LiOH, THF/H2O; then HCl | (2S,4S)-4-azido-L-proline |
(2R,4S)-Azidoproline Derivatives
The synthesis of (2R,4S)-azidoproline derivatives can also be achieved starting from (2S,4R)-hydroxyproline. This transformation requires inversion of configuration at both the C2 and C4 centers. A multi-step process is generally employed to achieve this stereochemical outcome.
One approach involves an initial Mitsunobu reaction on N-Boc-(2S,4R)-hydroxyproline methyl ester using a suitable nucleophile, such as benzoic acid, to invert the stereochemistry at the C4 position to yield the (2S,4S)-hydroxy derivative. Following this, epimerization at the C2 position can be induced under basic conditions. The resulting (2R,4S)-hydroxyproline derivative can then be converted to the corresponding azide through activation of the hydroxyl group and subsequent nucleophilic substitution with sodium azide, as described for the (2S,4S) isomer.
Modifications of Protecting Groups (e.g., Fmoc-variants)
For applications in solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is frequently preferred over the Boc group for Nα-protection. The synthesis of Fmoc-azidoproline variants follows similar principles to their Boc-protected counterparts, with the key difference being the stage at which the Fmoc group is introduced.
Typically, the synthesis starts with the appropriate stereoisomer of 4-hydroxyproline. The carboxylic acid is often protected as a methyl or benzyl ester. The amino group is then protected with the Fmoc group using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride under basic conditions. Subsequently, the hydroxyl group is converted to an azide with inversion of configuration, if necessary, using the methods described previously. Finally, deprotection of the carboxylic acid ester yields the desired Fmoc-azidoproline derivative, ready for use in SPPS. These Fmoc-protected azido (B1232118) amino acids are stable to the piperidine solutions used for Fmoc deprotection during peptide synthesis. chempep.com
| Starting Material | Key Protecting Group Strategy | Target Molecule |
| (2S,4R)-Hydroxyproline | Boc protection, Mesylation, Azide substitution, Fmoc protection | Fmoc-(2S,4S)-azidoproline |
| (2S,4R)-Hydroxyproline | Mitsunobu inversion, Epimerization, Fmoc protection, Azidation | Fmoc-(2R,4S)-azidoproline |
Purification and Stereochemical Characterization Techniques
The purification and rigorous stereochemical characterization of azidoproline derivatives are paramount to ensure their suitability for downstream applications. A combination of chromatographic and spectroscopic techniques is employed to achieve high purity and confirm the desired stereochemistry.
Purification:
Flash Chromatography: This technique is widely used for the initial purification of crude reaction mixtures. chemimpex.commdpi.comrsc.orgpensoft.net By selecting an appropriate stationary phase (typically silica gel) and a suitable mobile phase gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol), it is possible to separate the desired azidoproline derivative from starting materials, reagents, and byproducts.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC (RP-HPLC) is the method of choice. Chiral HPLC, utilizing chiral stationary phases (CSPs), is indispensable for separating enantiomers and diastereomers, thus ensuring the stereochemical integrity of the final product. pensoft.netCurrent time information in Ottawa, CA.rsc.orgnih.govnih.govresearchgate.netnih.govchromatographyonline.comsigmaaldrich.comsigmaaldrich.com Common chiral columns include those based on polysaccharide derivatives. The mobile phase composition, often a mixture of alkanes and alcohols with additives like trifluoroacetic acid, is optimized to achieve baseline separation of the stereoisomers. Current time information in Ottawa, CA.rsc.orgnih.gov
Stereochemical Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the constitution and stereochemistry of the synthesized molecules. rsc.orgmdpi.comnih.govchemicalbook.com The chemical shifts and coupling constants of the pyrrolidine ring protons are sensitive to their spatial arrangement. For instance, the relative stereochemistry at the C4 position can often be determined by analyzing the coupling constants between the H4 proton and the adjacent methylene protons (H3 and H5). Two-dimensional NMR techniques, such as COSY and NOESY, can provide further insights into the stereochemical relationships between different protons in the molecule.
Chiral HPLC Analysis: Co-injection with authentic standards of known stereochemistry on a chiral HPLC column is a definitive method for assigning the absolute configuration of the synthesized compound. The retention time of the product is compared to that of the standards under identical chromatographic conditions.
| Technique | Application | Key Parameters |
| Flash Chromatography | Initial purification of crude product | Stationary phase (e.g., silica gel), mobile phase gradient |
| Chiral HPLC | Separation of stereoisomers, purity assessment | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition |
| ¹H and ¹³C NMR | Structural confirmation, stereochemical analysis | Chemical shifts, coupling constants, 2D correlations |
Mechanistic and Applied Aspects of Click Chemistry with 2r,4r Boc D Pro 4 N3 Oh
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, transforming terminal alkynes and azides, such as the one present in (2R,4R)-Boc-D-Pro(4-N3)-OH, into stable 1,2,3-triazole rings. nih.govconfluore.com.cn This reaction is noted for its reliability, high yields, and specificity, making it a powerful tool for creating covalent linkages in a variety of applications, from organic synthesis to the modification of complex protein scaffolds. nih.govspringernature.com The copper(I) catalyst is crucial, as it dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. nih.govacs.org
The uncatalyzed thermal cycloaddition between an azide (B81097) and an alkyne requires high temperatures and often results in a mixture of products. nih.gov The introduction of a copper(I) catalyst dramatically alters the reaction landscape, accelerating the rate by several orders of magnitude (up to 107 times). acs.org This profound rate enhancement stems from a significant lowering of the activation energy. acs.org
The mechanism involves the formation of a copper(I) acetylide intermediate. acs.orgresearchgate.net This species then coordinates with the azide group, leading to the formation of a six-membered metallacycle intermediate. acs.org Subsequent rearrangement and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. acs.org This stepwise process has a much lower energy barrier compared to the concerted transition state of the uncatalyzed reaction, accounting for the mild conditions (typically room temperature) under which CuAAC proceeds efficiently. nih.govacs.org
The active catalyst in CuAAC is the copper(I) oxidation state. However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, particularly in aqueous and aerobic environments. confluore.com.cnnih.gov To prevent this and maintain catalytic activity, stabilizing ligands are employed. These ligands chelate the copper(I) ion, protecting it from oxidation while still allowing it to participate in the catalytic cycle. nih.govresearchgate.net
Two of the most common ligands used in CuAAC are Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). nih.govresearchgate.net While both are effective, they have different properties that make them suitable for different conditions. researchgate.net THPTA, in particular, is noted for its superior water solubility, which makes it the ligand of choice for bioconjugation reactions performed in aqueous buffers. confluore.com.cnresearchgate.net It allows the reaction to proceed efficiently in biological media while minimizing potential toxicity associated with free copper ions. confluore.com.cn The use of these ligands has been shown to significantly increase reaction rates and product yields. nih.gov
| Ligand | Key Features | Primary Applications |
| TBTA | Stabilizes Cu(I) against oxidation; enhances reaction rate. nih.gov | Organic synthesis, applications in non-aqueous or mixed solvent systems. researchgate.net |
| THPTA | High water solubility; protects Cu(I) from oxidation in aqueous media. confluore.com.cnresearchgate.net | Bioconjugation, labeling of biomolecules in aqueous buffers, in vivo applications. confluore.com.cnresearchgate.net |
A hallmark of the CuAAC reaction is its exceptional regioselectivity. nih.gov Unlike the uncatalyzed thermal reaction, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed process exclusively produces the 1,4-disubstituted isomer. nih.govpeptide.com This high degree of control is a direct consequence of the reaction mechanism, where the copper acetylide intermediate dictates the orientation of the azide addition. This specificity is crucial for applications where a defined connectivity is essential, such as in the synthesis of pharmaceuticals and precisely structured biomaterials. nih.gov
Integration of this compound into Multicomponent Click Reactions
The innovative strategy of combining multicomponent reactions with click chemistry offers a highly efficient pathway to complex molecular architectures. In this context, this compound is a valuable building block. Its carboxylic acid and Boc-protected amine functionalities allow for its participation in various MCRs, while the strategically placed azide group serves as a handle for subsequent click chemistry transformations.
The general approach involves a two-stage process:
Multicomponent Reaction: this compound, along with other reactants, participates in an MCR to generate a complex intermediate. This intermediate now contains the proline scaffold with its azide functionality intact.
Click Chemistry: The azide group in the MCR product is then utilized in a click reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), to introduce another molecular fragment or to induce cyclization.
A prime example of a suitable MCR for this purpose is the Ugi four-component reaction (Ugi-4CR) . In a hypothetical Ugi reaction, this compound could serve as the carboxylic acid component. The other components would be an amine, a ketone or aldehyde, and an isocyanide. The resulting Ugi product would be a linear peptidomimetic incorporating the azido-proline residue.
Following the Ugi reaction, the azide-functionalized product can undergo an intramolecular or intermolecular click reaction. For instance, if one of the other Ugi components contains an alkyne group, an intramolecular CuAAC reaction can lead to the formation of a macrocyclic peptidomimetic.
While specific experimental data for the integration of this compound in such a sequence is not available in the public domain, the feasibility of this approach is strongly supported by numerous studies on similar systems. The robustness and orthogonality of both the Ugi reaction and click chemistry make them highly compatible for sequential one-pot syntheses.
The table below illustrates a hypothetical reaction scheme for the integration of this compound in a Ugi/Click sequence for the synthesis of a macrocyclic peptidomimetic.
| Step | Reaction Type | Reactants | Product |
| 1 | Ugi-4CR | This compound, an amino-alkyne, an aldehyde, an isocyanide | Linear azido-alkyne peptidomimetic |
| 2 | CuAAC | The product from Step 1 | Macrocyclic peptidomimetic |
This sequential approach allows for the rapid generation of molecular diversity. By varying the amine, aldehyde, and isocyanide components in the Ugi reaction, a library of diverse linear precursors can be synthesized. Subsequent intramolecular click cyclization would then yield a corresponding library of macrocyclic peptidomimetics with diverse side chains and conformational constraints.
Another powerful MCR that could potentially incorporate this compound is the Passerini three-component reaction . In this case, the azido-proline derivative would again act as the carboxylic acid component, reacting with a carbonyl compound and an isocyanide. The resulting α-acyloxy carboxamide would bear the azide functionality for further elaboration via click chemistry.
The development of such multicomponent-click reaction sequences is a testament to the ingenuity of modern synthetic chemistry, enabling the efficient construction of complex molecules with potential applications in drug discovery and materials science. While detailed research on the specific use of this compound in this context is awaited, the foundational principles strongly suggest its significant potential.
Structural and Conformational Impact in Peptide and Macrocyclic Architectures
Incorporation of (2R,4R)-Boc-D-Pro(4-N3)-OH into Peptide Chains
The introduction of this compound into peptide sequences can be achieved through both solid-phase and solution-phase synthesis methodologies. Each approach presents distinct efficiencies and strategic considerations.
Solid-Phase Peptide Synthesis (SPPS) Efficiency and Strategies
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for the assembly of peptides, where the growing peptide chain is anchored to an insoluble resin. The incorporation of Boc-D-Pro(4-N3)-OH in SPPS follows the general principles of the Boc/Bzl protection strategy, where the temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), and side-chain protecting groups are benzyl-based, requiring a strong acid like hydrofluoric acid (HF) for final cleavage. peptide.comchempep.com
The efficiency of incorporating this non-standard amino acid is generally high, comparable to other protected proline derivatives. However, specific strategies can be employed to optimize the process:
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt), are effective. More advanced onium salt-based reagents like HBTU, HATU, or PyBOP can also be used to ensure high coupling yields, especially in cases of steric hindrance or peptide aggregation. peptide.com
Deprotection: The Boc group is typically removed with a solution of TFA in dichloromethane (DCM). chempep.com When tryptophan, cysteine, or methionine residues are present in the sequence, scavengers such as dithioethane (DTE) should be added to the deprotection solution to prevent side reactions caused by the tert-butyl cation generated during Boc removal. peptide.comchempep.com
Neutralization: Following TFA treatment, the protonated N-terminal amine must be neutralized to a free amine before the next coupling step. This is commonly achieved using a base like diisopropylethylamine (DIEA) in DCM. In situ neutralization protocols, where the coupling reagents and base are added simultaneously, can save time and potentially improve yields in aggregation-prone sequences. peptide.com
Monitoring: To ensure complete coupling of the bulky Boc-D-Pro(4-N3)-OH, monitoring the reaction using qualitative tests like the Kaiser test is advisable. If the test indicates incomplete coupling, a second coupling step can be performed before proceeding to the next deprotection cycle.
The azido (B1232118) group at the 4-position is stable under the standard conditions of Boc-SPPS, making this building block fully compatible with this synthetic strategy. This stability allows for the subsequent functionalization of the azide (B81097) via bioorthogonal reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," after the peptide has been synthesized and cleaved from the resin. nih.govchimia.ch
Solution-Phase Peptide Synthesis Considerations
While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable strategy, particularly for the synthesis of short peptides, peptide fragments for subsequent ligation, or when large quantities of a peptide are required. nih.govbioduro.comambiopharm.com In solution-phase synthesis, all reactions are carried out in a homogenous solution, and intermediates are isolated and purified after each step. researchgate.net
When using Boc-D-Pro(4-N3)-OH in a solution-phase strategy, several factors must be considered:
Protecting Group Strategy: The Boc/Bzl strategy is also well-suited for solution-phase synthesis. researchgate.netbachem.com The Boc group serves as the temporary Nα-protection, and its removal is typically achieved with TFA or HCl in an organic solvent. researchgate.netyoutube.com
Purification: Unlike SPPS where excess reagents and byproducts are removed by simple washing and filtration, solution-phase synthesis requires purification of the intermediate peptide after each coupling and deprotection step. bioduro.com This is often done by extraction, precipitation, or chromatography, which can be more time-consuming.
Fragment Condensation: Boc-D-Pro(4-N3)-OH can be incorporated into a peptide fragment that is later used in a fragment condensation strategy. nih.gov This approach can be advantageous for the synthesis of longer peptides, as it allows for the purification of smaller, more manageable fragments. The urethane moiety of the N-terminal Boc group helps to reduce the risk of epimerization during the activation of the C-terminal carboxyl group of the fragment. researchgate.net
| Synthesis Method | Advantages for Boc-D-Pro(4-N3)-OH Incorporation | Key Considerations |
| Solid-Phase Peptide Synthesis (SPPS) | High efficiency, suitability for automation and high-throughput synthesis. bioduro.com | Use of excess reagents, potential for aggregation, choice of cleavage cocktail. |
| Solution-Phase Peptide Synthesis (LPPS) | Better for large-scale synthesis of shorter peptides, allows for purification of intermediates. bioduro.comambiopharm.com | More labor-intensive due to purification at each step, potential solubility issues of intermediates. nih.gov |
Influence of the Azidoproline Moiety on Pyrrolidine (B122466) Ring Pucker
The five-membered pyrrolidine ring of proline is not planar and exists in two major puckered conformations. The introduction of a substituent at the 4-position, such as the azido group in (2R,4R)-azidoproline, has a profound influence on the preferred pucker of the ring. This is largely governed by stereoelectronic effects.
C4-exo and C4-endo Conformations
The puckering of the pyrrolidine ring is described by the displacement of the C4 (Cγ) and C3 (Cβ) atoms relative to the plane defined by the other three ring atoms. The two low-energy conformations are termed C4-exo (or DOWN) and C4-endo (or UP). nih.gov In the C4-exo pucker, the C4 atom is displaced on the opposite side of the ring from the carboxyl group, while in the C4-endo pucker, it is on the same side.
For (2R,4R)-azidoproline, the stereochemistry at the C4 position dictates a strong preference for a specific ring pucker. Research on analogous 4-substituted prolines, such as 4-fluoroproline, has shown that an electron-withdrawing substituent at the 4R position strongly favors the C4-exo conformation. nih.govresearchgate.net This preference is attributed to the gauche effect, where the electronegative substituent (in this case, the azido group) orients itself to be gauche to the adjacent Cβ–Cα or Cδ–N bonds, resulting in a pseudo-axial position on the pyrrolidine ring. nih.gov This sterically less favored conformation is stabilized by hyperconjugation. nih.gov An "azido gauche effect" has been described that determines the conformation of azidoproline derivatives. chimia.chchimia.ch
In contrast, a 4S-substituent promotes the C4-endo ring pucker. nih.gov Therefore, the (2R,4R) stereochemistry of Boc-D-Pro(4-N3)-OH is expected to induce a strong preference for the C4-exo ring pucker.
| Proline Derivative Stereochemistry | Preferred Ring Pucker | Driving Stereoelectronic Effect |
| (4R)-Substituted (e.g., (2R,4R)-Azidoproline) | C4-exo (DOWN) | Gauche Effect / Azido Gauche Effect nih.govchimia.ch |
| (4S)-Substituted | C4-endo (UP) | Gauche Effect nih.gov |
Spectroscopic Probes for Ring Conformation (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of the pyrrolidine ring. The coupling constants between vicinal protons, particularly the ³J(Hα, Hβ) and ³J(Hγ, Hδ) values, are sensitive to the dihedral angles and thus to the ring pucker. rsc.org
In the case of 4-substituted prolines, ¹H NMR spectra can reveal the populations of the C4-exo and C4-endo conformers. rsc.org For example, a strong preference for the C4-exo pucker in a (4R)-substituted proline derivative would manifest as a characteristic set of coupling constants in the NMR spectrum. rsc.org Two-dimensional NMR techniques, such as COSY and NOESY, can provide further insights into the spatial relationships between protons and confirm the ring conformation.
Other spectroscopic techniques can also provide information about the conformation of peptides containing azidoproline. Circular Dichroism (CD) spectroscopy is sensitive to the secondary structure of peptides, which is influenced by the ring pucker of the constituent proline residues. bohrium.com Raman Optical Activity (ROA) has also been used to study the ring conformation in polyproline helices. nih.gov
Modulation of Peptide Backbone Conformation
This conformational biasing has significant implications for the secondary structure of peptides, particularly in proline-rich sequences that can adopt structures like the polyproline I (PPI) or polyproline II (PPII) helix. The PPII helix is a left-handed helix characterized by all-trans peptide bonds, while the PPI helix is a right-handed helix with all-cis peptide bonds.
Studies on oligomers of (4R)-azidoproline have shown that this residue acts as a potent stabilizer of the PPII helical conformation. chimia.chbohrium.com The strong preference for the C4-exo pucker and the resulting trans-amide bond conformation contribute to the stability of the PPII structure, even in organic solvents that would typically favor the PPI helix for unsubstituted polyproline. chimia.chbohrium.com Conversely, (4S)-azidoproline has been shown to destabilize the PPII helix. bohrium.com
Therefore, the incorporation of this compound into a peptide chain is a strategic choice to pre-organize the peptide backbone into a PPII-like conformation. This has potential applications in medicinal chemistry and protein design, where stabilizing specific secondary structures is a key objective. The azido group also provides a site for further functionalization, allowing for the creation of well-defined helical scaffolds. nih.govchimia.chchimia.ch
| Azidoproline Isomer | Pyrrolidine Pucker | Amide Bond Preference | Impact on Polyproline Helix |
| (4R)Azp | C4-exo | trans | Stabilizes PPII helix chimia.chbohrium.com |
| (4S)Azp | C4-endo | cis | Destabilizes PPII helix / Favors PPI helix chimia.chbohrium.com |
Cis/Trans Amide Bond Equilibria
Proline is unique among the proteinogenic amino acids due to its secondary amine, which forms a tertiary amide bond within a peptide chain. This bond can exist in either a cis or trans conformation, and the energy barrier for isomerization between these states is high enough that both conformers can be populated under physiological conditions. imrpress.combiorxiv.org The cis/trans equilibrium (Ktrans/cis) is a critical determinant of peptide and protein structure and function, often serving as a rate-limiting step in protein folding. nih.govnih.gov
The substitution at the C4 position of the proline ring significantly influences this equilibrium. In the case of Boc-D-Pro(4-N3)-OH (2R,4R), the azido group is an electron-withdrawing substituent. Stereoelectronic effects dictate that electron-withdrawing groups at the 4R position favor a Cγ-exo pucker of the pyrrolidine ring. nih.gov This exo ring pucker, in turn, stabilizes the trans conformation of the preceding amide bond. nih.gov Conversely, an endo ring pucker is strongly associated with the cis amide bond conformation. nih.gov Therefore, the incorporation of a (2R,4R)-4-azidoproline residue into a peptide sequence biases the backbone towards a trans amide bond. semanticscholar.org
This effect can be quantified by NMR spectroscopy, which allows for the determination of the ratio of trans to cis conformers. nih.gov The influence of various 4-substituents on the trans/cis isomer ratio in a model tetrapeptide context demonstrates the impact of the substituent's stereochemistry and electronic properties.
| 4-Substituent (X) | Stereochemistry | Ktrans/cis | Predominant Conformation |
|---|---|---|---|
| H (Proline) | - | 2.1 | Trans |
| N₃ (Azidoproline) | 4R | 4.1 | Trans (stabilized) |
| N₃ (Azidoproline) | 4S | 1.1 | Trans/Cis mixture |
| F (Fluoroproline) | 4R | 4.5 | Trans (stabilized) |
| F (Fluoroproline) | 4S | 0.9 | Cis (stabilized) |
| OH (Hydroxyproline) | 4R | 3.5 | Trans (stabilized) |
This table is generated based on representative data from literature to illustrate the principles discussed. nih.govsemanticscholar.org
Stabilization or Destabilization of Secondary Structures (e.g., Polyproline Helices I and II, β-Turns)
The conformational bias induced by (2R,4R)-4-azidoproline has profound implications for the secondary structure of peptides. Proline-rich sequences are known to adopt specific helical structures, namely the polyproline I (PPI) and polyproline II (PPII) helices. nih.govembopress.org The PPI helix is a right-handed helix composed of all-cis amide bonds, while the PPII helix is a more extended, left-handed helix characterized by all-trans amide bonds. nih.gov
Given that the 4R-azido substituent stabilizes the trans amide bond, its incorporation into polyproline sequences strongly promotes the formation of the PPII helical conformation. nih.govbohrium.com Studies on homopolymeric peptides have shown that (4R)-azidoproline (Azp) stabilizes the PPII conformation compared to unsubstituted proline. nih.gov This stabilization is valuable for designing structured molecular scaffolds and for studying biological processes where the PPII helix plays a crucial role, such as in signal transduction and protein-protein recognition. nih.govnih.gov Conversely, 4S-substituted electron-withdrawing groups, which favor the cis amide bond, would be expected to promote the PPI helix. nih.gov
Proline is also a key residue in the formation of β-turns, which are secondary structure motifs that reverse the direction of the polypeptide chain. nih.gov The defined conformational preferences of substituted prolines can be used to stabilize specific types of β-turns. nih.gov For instance, D-amino acids are often found in type II' β-turns. The rigid Cγ-exo pucker and the preference for a trans amide bond imposed by the (2R,4R)-4-azido substitution can be exploited to pre-organize the peptide backbone, thereby nucleating and stabilizing β-turn structures within a peptide or macrocycle. nih.govnih.gov
Stereoelectronic and Steric Effects of the 4-Azido Substituent
The conformational impact of the 4-azido substituent in Boc-D-Pro(4-N3)-OH (2R,4R) is governed by a combination of stereoelectronic and steric effects.
Stereoelectronic Effects: The primary stereoelectronic interaction at play is a hyperconjugative effect, often referred to as the gauche effect. nih.gov In 4-substituted prolines, this involves orbital overlap between electron-rich bonding orbitals (e.g., σC-H) and electron-deficient anti-bonding orbitals (e.g., σC-N or σC-X, where X is the electron-withdrawing substituent). nih.gov For a 4R-substituent on a D-proline ring (which has the same relative stereochemistry as a 4S-substituent on an L-proline ring), this effect stabilizes a conformation where the electron-withdrawing azido group and the amide group are in a gauche relationship. This energetically favorable arrangement promotes the Cγ-exo ring pucker. nih.gov This puckering preference is a direct consequence of the electronic properties of the azido group and its specific stereochemical placement. nih.gov
Steric Effects: While stereoelectronic effects are dominant for the azido group, steric hindrance can also play a role in determining the conformational preferences of substituted prolines. Generally, bulky substituents at the 4-position might sterically clash with adjacent residues or the peptide backbone, influencing the ring pucker and the cis/trans equilibrium. However, the azido group is relatively small, allowing the stereoelectronic effects to be the primary determinant of its conformational bias. This contrasts with bulkier, non-electron-withdrawing groups where steric repulsion can override stereoelectronic preferences. semanticscholar.org The interplay between these effects allows for the fine-tuning of peptide conformation based on the chosen substituent at the C4 position. nih.govfigshare.com
Design of Conformationally Constrained Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation, increased bioavailability, and better target selectivity. core.ac.ukresearchgate.net A key strategy in designing peptidomimetics is to introduce conformational constraints to lock the molecule into its bioactive conformation, which reduces the entropic penalty upon binding to its target. mdpi.com
Boc-D-Pro(4-N3)-OH (2R,4R) is a valuable building block for this purpose. nih.gov Its ability to induce specific secondary structures, such as stable PPII helices and well-defined β-turns, allows for the rational design of conformationally constrained peptidomimetics. nih.govnih.gov By replacing a standard proline residue with (2R,4R)-4-azidoproline, a researcher can enforce a local trans amide bond and a Cγ-exo pucker, effectively guiding the peptide backbone into a desired shape. nih.govnih.gov
This approach has been used to create:
Structured Scaffolds: Peptides with stabilized PPII helices can serve as rigid scaffolds for presenting functional groups in a precise spatial arrangement, useful for developing inhibitors or probes for protein-protein interactions. nih.gov
β-Turn Mimetics: The propensity of (2R,4R)-4-azidoproline to stabilize turns is critical for mimicking the loop regions of proteins that are often responsible for biological recognition events. nih.gov
Bioactive Peptide Analogs: Incorporating this modified proline into the sequence of a known bioactive peptide can enhance its potency and stability by pre-organizing it into the receptor-bound conformation. core.ac.uk
Emerging Research in Materials Science and Nanotechnology Via 2r,4r Boc D Pro 4 N3 Oh
Synthesis of Functionalized Polymers
The synthesis of functionalized polymers using (2R,4R)-Boc-D-Pro(4-N3)-OH as a monomer unit has opened new avenues for creating materials with tailored properties and functionalities. The presence of the azide (B81097) group is central to this versatility, allowing for post-polymerization modification via highly efficient click chemistry reactions.
Researchers have successfully synthesized high-molecular-weight homo-, block, and statistical polymers of azide-functionalized proline. medchemexpress.com The process often begins with the conversion of commercially available tert-butyloxycarbonyl-(2S,4R)-hydroxyproline (Boc-Hyp) to introduce the azide group at the 4R position. medchemexpress.comirjweb.com The resulting azido-proline monomer is then converted into an N-carboxyanhydride (NCA) for polymerization. medchemexpress.com This method allows for the creation of well-defined polypeptide chains.
The azide groups along the polymer backbone act as versatile platforms for "click-grafting." medchemexpress.com This technique allows for the covalent attachment of a wide array of molecules, thereby modifying the polymer's properties. For instance, saccharides and ethylene glycol have been grafted onto poly(azidoproline) scaffolds. medchemexpress.com This functionalization can influence the polymer's secondary structure, such as stabilizing the polyproline II (PPII) helix, and modulate its thermoresponsiveness. medchemexpress.com The ability to create such functionalized polymers is of great interest for biomedical applications, including the development of mimics for mucins and collagen. irjweb.com
| Polymer Type | Monomer(s) | Functionalization (via Click Chemistry) | Key Properties/Applications |
| Homopolymer | Azido-proline NCA | Grafting of saccharides (e.g., galactose, glucose), ethylene glycol | Stabilized PPII helix, tunable thermoresponsiveness, mimics of extracellular matrix components. medchemexpress.comirjweb.com |
| Block Copolymer | Azido-proline NCA, other amino acid NCAs (e.g., glutamate) | Formation of polyelectrolyte bottlebrush architectures | Ordered helical scaffolds, potential for creating complex nanostructures. medchemexpress.com |
| Statistical Copolymer | Azido-proline NCA, other amino acid NCAs | Random incorporation of functional groups | Tunable lower critical solution temperature (LCST) behavior. medchemexpress.com |
Engineering of Nanomaterials with Azide-Functionalized Proline
The engineering of nanomaterials with precisely controlled surface chemistry is crucial for their application in various technological fields. This compound serves as a key component in this engineering process, providing the azide functionality necessary for surface modification via click chemistry. This approach allows for the covalent attachment of the proline derivative to a wide range of nanomaterials, thereby altering their properties and enabling new functions.
The azide group on the proline can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. d-nb.info This enables the functionalization of nanoparticles that have been pre-functionalized with alkyne groups. This method is highly efficient and specific, ensuring that the proline derivative is attached in a controlled manner.
This surface modification can be applied to various types of nanomaterials, including:
Gold Nanoparticles (AuNPs): The surface of AuNPs can be modified with alkyne-terminated ligands, making them ready for conjugation with azide-functionalized proline. This can improve their stability and biocompatibility for applications in diagnostics and therapeutics.
Magnetic Nanoparticles (e.g., Fe3O4): Proline-functionalized magnetic nanoparticles have been explored for applications in catalysis. nih.gov The introduction of azide-functionalized proline via click chemistry would offer a robust method for creating magnetically separable catalysts with specific functionalities.
Silica Nanoparticles (SiO2 NPs): The surface of silica nanoparticles can be readily functionalized with alkyne groups, allowing for the attachment of azide-proline derivatives. This can be used to create core-shell structures with tailored surface properties for applications in drug delivery and imaging. rsc.org
| Nanomaterial Type | Surface Modification Strategy | Potential Applications |
| Gold Nanoparticles (AuNPs) | Alkyne-thiol self-assembly followed by CuAAC with azide-proline. | Targeted drug delivery, biosensing, medical imaging. |
| Magnetic Nanoparticles (Fe3O4) | Surface coating with alkyne-silanes followed by CuAAC with azide-proline. | Magnetically separable biocatalysts, MRI contrast agents. |
| Silica Nanoparticles (SiO2 NPs) | Co-condensation with alkyne-organosilanes followed by CuAAC with azide-proline. | Controlled release drug delivery, fluorescent labeling, diagnostics. rsc.org |
| Quantum Dots (QDs) | Ligand exchange with alkyne-functionalized ligands followed by CuAAC with azide-proline. | Bioimaging, multiplexed diagnostics. |
Surface Modification and Bioconjugation for Biosensing and Drug Delivery Systems
The ability to modify surfaces and conjugate biomolecules with high precision is fundamental to the development of advanced biosensors and targeted drug delivery systems. The azide group of this compound is an ideal tool for such applications, enabling stable and specific linkages to be formed through click chemistry.
In the realm of biosensing , the surface of a transducer (e.g., an electrode or a microarray) can be functionalized with alkyne groups. The azide-functionalized proline can then be "clicked" onto this surface. The proline moiety itself can act as a recognition element, or it can serve as a linker to attach other biomolecules, such as enzymes, antibodies, or nucleic acids, for the specific detection of target analytes. For example, proline-modified electrodes have been investigated for the detection of various molecules. past.or.kratlantis-press.com The use of an azide-proline derivative provides a more controlled and robust method for electrode modification.
For drug delivery , nanocarriers such as liposomes, micelles, or polymeric nanoparticles can be functionalized with azide-proline. bjpharm.org.uk The azide group then allows for the attachment of targeting ligands (e.g., antibodies, peptides) that can direct the nanocarrier to specific cells or tissues, thereby enhancing the efficacy of the encapsulated drug and reducing side effects. nih.gov Furthermore, the drug itself can be conjugated to the nanocarrier via the azide-proline linker, allowing for controlled release at the target site. The versatility of click chemistry enables the creation of multifunctional drug delivery systems that can combine therapeutic and diagnostic capabilities (theranostics).
| Application | Platform | Role of this compound |
| Biosensing | Electrode surfaces, Microarrays | Provides an azide handle for covalent immobilization of biorecognition elements (enzymes, antibodies) via click chemistry. past.or.kratlantis-press.com |
| Targeted Drug Delivery | Liposomes, Polymeric Nanoparticles, Micelles | Acts as a linker to conjugate targeting ligands (e.g., folate, peptides) to the surface of nanocarriers for cell-specific delivery. bjpharm.org.uknih.gov |
| Bioconjugation | Proteins, Peptides | Enables the site-specific introduction of an azide group for subsequent labeling with fluorescent probes, drugs, or other functional molecules. chemimpex.com |
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies of (2R,4R)-Boc-D-Pro(4-N3)-OH Derivatives
Molecular modeling of this compound derivatives is essential for understanding their three-dimensional structure and potential interactions with biological targets. These studies typically begin with the construction of a 3D model of the molecule, which is then optimized to find its most stable energetic conformation. This process is crucial as the specific arrangement of atoms determines the molecule's properties and biological activity.
Docking studies are a key application of molecular modeling, used to predict how a molecule like this compound might bind to a specific protein or enzyme. In a typical docking simulation, the proline derivative would be placed in the binding site of a target protein, and a scoring function would be used to evaluate the best-fit orientation and conformation, predicting the strength of the interaction. Given that this compound is a versatile building block in peptide synthesis, docking studies could be instrumental in designing peptides with enhanced binding affinities for therapeutic targets. chemimpex.com
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed picture of the electronic properties of this compound. Methods like Density Functional Theory (DFT) can be used to calculate the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's stability and reactivity. nih.gov
For this compound, these calculations can elucidate the reactivity of the azide (B81097) group, which is key to its utility in "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com By mapping the electrostatic potential, researchers can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.
Below is a hypothetical data table illustrating the kind of information that could be generated from quantum chemical calculations for this compound, though specific experimental or calculated values are not publicly available.
| Computational Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |
Molecular Dynamics Simulations of Compound-Containing Systems
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For systems containing this compound, such as a peptide incorporating this amino acid, MD simulations can reveal how the molecule moves, flexes, and interacts with its environment, typically water. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over a period of time.
Prediction of Conformational Preferences and Stereoelectronic Effects
The conformation of the proline ring is a critical determinant of the structure of peptides and proteins. Proline's cyclic side chain restricts its backbone dihedral angles, and its ring can adopt two main puckered conformations: Cγ-endo (down) and Cγ-exo (up). The preference for one pucker over the other can be influenced by substituents on the ring through stereoelectronic effects. nih.gov
For 4-substituted prolines, such as this compound, the substituent's nature and stereochemistry play a significant role. The presence of an electron-withdrawing group, like the azide (N3) group at the 4R position, can lead to a preference for a specific ring pucker due to hyperconjugative interactions. nih.gov Specifically, a gauche relationship between the electron-withdrawing substituent and the amide bond is often favored. This stereoelectronic effect stabilizes a particular conformation. nih.gov In the case of 4R-substituted prolines with an electron-withdrawing group, an exo ring pucker is generally preferred. nih.gov This conformational bias can be exploited to stabilize specific secondary structures, such as the polyproline II helix, which is crucial in many biological recognition events.
The table below summarizes the expected conformational preferences for this compound based on known stereoelectronic effects in similar 4-substituted prolines.
| Feature | Predicted Preference for this compound | Underlying Reason |
| Ring Pucker | Exo | Stereoelectronic effects involving the electron-withdrawing azide group at the 4R position stabilize this conformation. nih.gov |
| Amide Bond | Trans | While proline can adopt a cis amide bond, the trans conformation is generally favored, and the ring pucker preference can further influence this equilibrium. |
| Backbone Dihedral Angle (Φ) | Restricted | The cyclic nature of the proline ring inherently restricts the phi angle, contributing to the rigidity of peptide backbones. |
Future Prospects and Interdisciplinary Research Directions
Development of Novel Reaction Architectures for Azidoproline Conjugation
The azide (B81097) group of Boc-D-Pro(4-N3)-OH (2R,4R) is primarily utilized in bioorthogonal "click chemistry" reactions, which are prized for their high efficiency, specificity, and biocompatibility. medchemexpress.comiris-biotech.de Future research is focused on expanding the repertoire of conjugation reactions beyond the conventional to create more complex and functional molecular architectures.
The two most prominent click chemistry reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.commedchemexpress.com CuAAC involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole. axispharm.com While highly efficient, the potential toxicity of the copper catalyst can be a drawback in biological systems. axispharm.com SPAAC circumvents this limitation by using strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react with azides without the need for a catalyst. medchemexpress.commedchemexpress.comnih.gov
Beyond these, the Staudinger ligation offers an alternative pathway for conjugation. This reaction occurs between an azide and a phosphine, like triphenylphosphine, to form an aza-ylide intermediate that can then be trapped by an electrophile to form a stable amide bond. nih.gov Research into novel reaction architectures could focus on developing new catalysts for CuAAC that are more biocompatible or exploring entirely new azide-specific ligation chemistries that offer different kinetics, stability, or orthogonality. The development of multi-component reactions involving the azidoproline moiety could also enable the one-pot synthesis of highly complex conjugates.
| Reaction Type | Reactants | Key Features | Primary Application Area |
|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Requires Cu(I) catalyst; High reaction rate; Forms stable triazole link. medchemexpress.comaxispharm.com | Peptide-oligonucleotide conjugates, functionalized materials. researchgate.net |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | Copper-free; Bioorthogonal; Lower reaction rate than CuAAC. medchemexpress.commedchemexpress.comnih.gov | Live-cell imaging, protein-DNA conjugation. nih.gov |
| Staudinger Ligation | Azide + Phosphine | Forms a stable amide bond; Bioorthogonal. nih.gov | Functionalization of collagen and other biomaterials. nih.gov |
Rational Design of Next-Generation Bioactive Scaffolds
The rigid pyrrolidine (B122466) ring of proline plays a crucial role in determining the secondary structure of peptides. The stereochemistry of substituents on this ring can further influence conformational preferences. Research has shown that the (4R) configuration of the azide group in azidoproline has a stabilizing effect on the polyproline II (PPII) helix. acs.orgnih.gov The PPII helix is a prevalent secondary structure in many biologically important proteins, including collagen, and is involved in numerous protein-protein interactions. nih.gov
This conformational stabilization makes (2R,4R)-azidoproline an exceptional building block for the rational design of structured molecular scaffolds. acs.org By incorporating this amino acid into peptide sequences, researchers can create conformationally well-defined backbones. The azide group then serves as a precise attachment point for various functional moieties—such as carbohydrates, polyethylene (B3416737) glycol (PEG), or small-molecule drugs—using click chemistry. acs.orgnih.gov
Future work in this area will likely focus on:
Creating Novel Peptide Mimetics: Using (2R,4R)-azidoproline to construct rigid scaffolds that mimic the bioactive conformation of natural peptides, potentially leading to therapeutics with enhanced stability and efficacy.
Developing Functionalized Collagen: Incorporating azidoproline into collagen model peptides to create functionalized collagen-based materials for tissue engineering and drug delivery. nih.gov
Designing Multivalent Ligands: Building scaffolds that present multiple copies of a bioactive molecule in a specific spatial arrangement to enhance binding affinity and selectivity for biological targets.
Expansion into Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The ability of (2R,4R)-azidoproline to induce and stabilize PPII helices provides a powerful tool for programming the self-assembly of peptide-based nanomaterials. acs.orgnih.gov The defined, rod-like structure of PPII helices can serve as a rigid building block, or "tecton," for the construction of higher-order assemblies like nanofibers, hydrogels, and crystalline frameworks. acs.orgkent.ac.uk
While studies have demonstrated the self-assembly of unmodified proline and hydroxyproline into amyloid-like structures, the introduction of the azido (B1232118) group offers a new level of control. chemrxiv.org The azide can be functionalized post-assembly to modify the properties of the supramolecular structure, or it can be pre-functionalized to direct the self-assembly process itself through specific intermolecular interactions. Research has shown that even short oligoproline peptides can be engineered to form supramolecular peptide frameworks. acs.orgkent.ac.uk
Future prospects in this interdisciplinary field include:
Programmed Self-Assembly: Designing azidoproline-containing peptides that self-assemble into predictable and complex three-dimensional structures.
Stimuli-Responsive Materials: Functionalizing the azide with responsive groups that can trigger the assembly or disassembly of the supramolecular structure in response to external stimuli like pH, light, or temperature.
Bioactive Nanomaterials: Creating self-assembled nanofibers or hydrogels from azidoproline-peptides for applications in cell culture, tissue regeneration, and controlled release systems.
Advances in Automated Synthesis of Azidoproline-Containing Constructs
The efficient creation of peptides and related constructs containing Boc-D-Pro(4-N3)-OH (2R,4R) relies heavily on automated synthesis, particularly Solid-Phase Peptide Synthesis (SPPS). americanpeptidesociety.orgbeilstein-journals.org Automated synthesizers standardize the repetitive cycles of deprotection, coupling, and washing, ensuring high reproducibility and enabling the parallel synthesis of multiple peptide sequences. americanpeptidesociety.orgnih.gov
The Boc (tert-butyloxycarbonyl) protecting group is fully compatible with standard Boc-SPPS protocols. sigmaaldrich.com The azide functionality is chemically stable to the reagents used in this process, such as trifluoroacetic acid (TFA) for deprotection, allowing for its straightforward incorporation into a growing peptide chain. beilstein-journals.org
Future advances will likely leverage high-throughput automated synthesis to accelerate research. This includes:
Library Synthesis: Using automated, parallel synthesizers to create large libraries of azidoproline-containing peptides, where the position of the azidoproline is varied. iris-biotech.de These libraries can then be screened for biological activity or material properties.
Integration with Flow Chemistry: Employing Automated Fast-Flow Peptide Synthesis (AFPS) to rapidly produce long and complex azidoproline-containing polypeptides, significantly reducing synthesis times from days to hours. mit.edu
On-Resin Modification: Developing automated protocols that combine peptide synthesis with subsequent on-resin modification of the azide group via click chemistry, streamlining the production of complex conjugates in a single, continuous workflow. researchgate.net
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Boc-D-Pro(4-N3)-OH (2R,4R) with high enantiomeric purity?
- Methodology : Synthesis typically involves introducing the azide group at the 4-position of the proline ring while maintaining stereochemical integrity. Key steps include:
- Protection : Use of tert-butoxycarbonyl (Boc) as an orthogonal protecting group to prevent undesired side reactions during azide incorporation .
- Azidation : Controlled reaction conditions (e.g., NaN₃ or diazo transfer reagents) to install the azide group at the 4R position, verified by TLC or HPLC .
- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product, confirmed via chiral HPLC .
Q. Which analytical techniques are essential for characterizing Boc-D-Pro(4-N3)-OH (2R,4R)?
- Methodology :
-
HPLC : Assess purity (>98%) and retention time consistency .
-
NMR : Confirm stereochemistry (e.g., ¹H-NMR coupling constants for cis/trans ring conformations, ¹³C-NMR for azide placement) .
-
Specific Rotation : Compare [α]D values with literature to validate enantiopurity (e.g., -37.5° to -34.0° for related Fmoc derivatives) .
Technique Purpose Key Parameters HPLC Purity Retention time, peak area ¹H-NMR Structure δ 4.2–4.5 (proline Hα), J values for ring conformation IR Functional group Azide stretch at ~2100 cm⁻¹
Q. How is Boc-D-Pro(4-N3)-OH (2R,4R) utilized in click chemistry applications?
- Methodology : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Example workflow:
- Conjugation : React with alkyne-modified biomolecules (e.g., peptides, sugars) in PBS buffer (pH 7.4) with Cu(I) catalyst .
- Monitoring : Track reaction progress via TLC or MALDI-TOF MS .
- Purification : Remove copper residues using EDTA wash or size-exclusion chromatography .
Advanced Research Questions
Q. How do stereochemical variations (2R,4R vs. 2S,4S) in proline derivatives affect reactivity in solid-phase peptide synthesis (SPPS)?
- Methodology :
- Stereochemical Impact : The 2R,4R configuration imposes a rigid cis-conformation in the proline ring, influencing peptide backbone geometry and aggregation propensity .
- Experimental Design : Compare coupling efficiencies (e.g., Fmoc-SPPS) using Boc-D-Pro(4-N3)-OH (2R,4R) vs. its 2S,4S counterpart. Monitor via Kaiser test or HPLC .
- Data Analysis : Use circular dichroism (CD) or X-ray crystallography to correlate stereochemistry with secondary structure formation (e.g., α-helix vs. β-turn) .
Q. What strategies resolve contradictions in NMR data for Boc-D-Pro(4-N3)-OH (2R,4R) due to dynamic ring puckering?
- Methodology :
- Variable Temperature NMR : Perform experiments at 25°C and -40°C to "freeze" ring conformations and assign signals .
- DFT Calculations : Compare experimental ¹H/¹³C shifts with theoretical models (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
- 2D NMR : Use NOESY or ROESY to detect through-space correlations between Hα and azide-bearing protons .
Q. How can Boc-D-Pro(4-N3)-OH (2R,4R) be integrated into PROTACs for targeted protein degradation studies?
- Methodology :
- Design : Use the azide group to conjugate an E3 ligase ligand (e.g., thalidomide derivative) via CuAAC, linked to a target-binding moiety .
- Validation : Measure degradation efficiency via Western blot (target protein levels) and cellular viability assays (IC₅₀) .
- Controls : Include non-clickable proline analogs to confirm specificity of degradation .
Operational Best Practices
Q. What are the optimal storage conditions to prevent azide degradation in Boc-D-Pro(4-N3)-OH (2R,4R)?
- Methodology :
-
Temperature : Store at +4°C in airtight, light-protected vials .
-
Solubility : Prepare stock solutions in anhydrous DMSO or MeOH to minimize hydrolysis .
-
Stability Monitoring : Periodically check azide integrity via IR or TLC (Rf shift indicates decomposition) .
Parameter Optimal Condition Temperature +4°C Solvent Anhydrous DMSO Light Exposure Protected (amber vial)
Q. How to troubleshoot low yields in CuAAC reactions involving Boc-D-Pro(4-N3)-OH (2R,4R)?
- Methodology :
- Catalyst Optimization : Test Cu(I) sources (e.g., TBTA, BTTAA) and reducing agents (sodium ascorbate) to enhance reaction kinetics .
- Solvent Screening : Compare DMSO, t-BuOH/H₂O, or THF for improved solubility of hydrophobic alkyne partners .
- Side Reaction Mitigation : Add EDTA to suppress copper-induced oxidation or azide dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
